molecular formula C21H26O3 B023515 2-Hydroxymestranol CAS No. 26011-40-5

2-Hydroxymestranol

Cat. No.: B023515
CAS No.: 26011-40-5
M. Wt: 326.4 g/mol
InChI Key: SKJZENPUQVKMJH-PVHGPHFFSA-N
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Description

2-Hydroxymestranol is a derivative of mestranol, a synthetic estrogen. It has been synthesized and evaluated for its biological activities, particularly focusing on its estrogenic and contragestational effects

Mechanism of Action

Target of Action

2-Hydroxymestranol primarily targets the estrogen receptor . This receptor plays a crucial role in the female reproductive system, influencing processes such as menstruation and pregnancy .

Mode of Action

This compound is a prodrug of ethinylestradiol . It is biologically inactive until it is demethylated in the liver, with a conversion efficiency of 70% . Once activated, it binds to and activates the estrogen receptor .

Biochemical Pathways

The activated form of this compound, ethinylestradiol, influences several biochemical pathways. As an estrogen, it increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, plasma levels of this compound decline rapidly . As it is metabolized in the liver, 2-methoxyestradiol, another active metabolite, appears and then declines .

Result of Action

The activation of the estrogen receptor by this compound leads to various molecular and cellular effects. It can influence the growth of certain cells, such as vascular smooth muscle cells, cardiac fibroblasts, and renal mesangial cells . It also has implications for conditions like abnormal uterine bleeding, dysmenorrhea, endometriosis, menorrhagia, and polycystic ovarian syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver can affect its conversion to its active form . Additionally, factors such as the patient’s overall health, liver function, and the presence of other medications can also impact the effectiveness and potential side effects of this compound.

Preparation Methods

The synthesis of 2-Hydroxymestranol involves the hydroxylation of mestranol. One method reported involves the microbial transformation of mestranol by Cunninghamella elegans, which introduces a hydroxyl group at the C-2 position . The reaction conditions typically involve the incubation of mestranol with the microorganism under controlled conditions to achieve the desired hydroxylation.

Chemical Reactions Analysis

2-Hydroxymestranol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

    Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of synthetic estrogens.

    Biology: Research has focused on its estrogenic and contragestational effects, making it a candidate for further studies in reproductive biology.

    Industry: It can be used in the synthesis of other biologically active compounds, serving as an intermediate in pharmaceutical manufacturing.

Comparison with Similar Compounds

2-Hydroxymestranol is structurally similar to other hydroxylated derivatives of mestranol, such as 4-Hydroxymestranol. its unique hydroxylation at the C-2 position gives it distinct biological activities. Other similar compounds include 2-Methoxyestradiol, which also exhibits estrogenic properties but differs in its specific molecular interactions and effects . The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its interaction with estrogen receptors and its subsequent biological effects.

Properties

IUPAC Name

(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJZENPUQVKMJH-CNNNQZGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948909
Record name 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26011-40-5
Record name 2-Hydroxymestranol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026011405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the metabolic pathways of 17α-ethynylestradiol (EE2) in rats, specifically regarding 2-hydroxymestranol?

A: The study by [] investigated the metabolic pathways of EE2 in male rats. They found that EE2 undergoes extensive metabolism, with approximately 75% of the administered dose excreted in bile as either β-glucuronides or arylsulphate esters []. One of the identified metabolites was this compound, which was found in both the glucuronide and arylsulphate fractions of the bile. Interestingly, the ratio of 2-methoxy-EE2 (another major metabolite) to this compound was lower in the arylsulphate fraction compared to the glucuronide fraction []. This suggests that different enzymatic pathways and conjugation mechanisms might be involved in the metabolism of EE2.

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